Cytokine Inhibition Selectivity: N-(Furan-2-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide vs N-(3-Fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide in hPBMC Assays
Within the patent-defined 4-oxoquinazolin-3-yl benzamide series, the furan-2-ylmethyl amide terminus is identified as a preferred heteroaryl substituent for cytokine suppression. Compounds bearing a furfuryl amide (such as N-(furan-2-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide) are explicitly claimed for their ability to inhibit TNFα and IL-1 production in hPBMC assays stimulated with lipopolysaccharide (LPS) [1]. While specific IC₅₀ values for the title compound are not publicly disclosed in numerical form, structure-activity relationship (SAR) tables in the patent family indicate that furan-2-ylmethyl derivatives exhibit superior potency compared to the 3-fluorobenzyl analog (N-(3-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide), which showed reduced activity at equivalent concentrations [1][2]. The patent defines a preferred activity threshold of ≤10 µM for cytokine inhibition, and compounds containing the furan-2-ylmethyl group consistently meet this criterion, whereas several halogenated benzyl variants do not [1].
| Evidence Dimension | TNFα and IL-1 inhibition potency (hPBMC assay) |
|---|---|
| Target Compound Data | Cytokine inhibition at ≤10 µM (claimed preferred range); furan-2-ylmethyl identified as preferred terminal heteroaryl substituent |
| Comparator Or Baseline | N-(3-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide: reduced or absent inhibition at equivalent concentrations; does not meet preferred ≤10 µM threshold |
| Quantified Difference | Qualitative SAR advantage for furan-2-ylmethyl over 3-fluorobenzyl; exact fold-difference not numerically disclosed |
| Conditions | hPBMC stimulated with LPS; cytokine production measured by ELISA; patent examples and SAR tables in US 7,696,215 and US 7,786,115 |
Why This Matters
For researchers building a cytokine inhibition program, selecting a compound within the preferred SAR space (furan-2-ylmethyl) rather than a disfavored halogenated benzyl analog directly influences the probability of achieving meaningful cellular activity.
- [1] Nash IA, Page KM, Bethel PA. 4-Oxoquinazolin-3-yl benzamide derivatives for the treatment of cytokine diseases. US Patent 7,696,215 B2. 2010. Columns 1-18. View Source
- [2] Nash IA, Page KM, Bethel PA. Amide derivatives. US Patent 7,786,115 B2. 2010. Columns 1-22. View Source
